O-Methyl Atovaquone
CAS No.: 129700-41-0
Cat. No.: VC0193672
Molecular Formula: C23H21ClO3
Molecular Weight: 380.88
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 129700-41-0 |
---|---|
Molecular Formula | C23H21ClO3 |
Molecular Weight | 380.88 |
IUPAC Name | 2-[4-(4-chlorophenyl)cyclohexyl]-3-methoxynaphthalene-1,4-dione |
Standard InChI | InChI=1S/C23H21ClO3/c1-27-23-20(21(25)18-4-2-3-5-19(18)22(23)26)16-8-6-14(7-9-16)15-10-12-17(24)13-11-15/h2-5,10-14,16H,6-9H2,1H3 |
SMILES | COC1=C(C(=O)C2=CC=CC=C2C1=O)C3CCC(CC3)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
O-Methyl Atovaquone maintains the core naphthoquinone structure of Atovaquone but differs by having a methoxy group (-OCH₃) in place of the hydroxyl group (-OH) found in Atovaquone. This structural modification is significant as it affects the compound's hydrogen bonding capabilities, lipophilicity, and potentially its interaction with biological targets. The molecular formula of O-Methyl Atovaquone is C₂₃H₂₁ClO₃, reflecting the additional carbon and two hydrogen atoms compared to Atovaquone (C₂₂H₁₉ClO₃) .
Like Atovaquone, the compound belongs to the naphthoquinone class, characterized by a naphthalene ring system with two ketone groups. The structural backbone includes a 4-chlorophenyl group connected via a cyclohexyl ring to the naphthoquinone system, creating a complex three-dimensional structure with specific spatial relationships that influence its biological activity.
Physical and Chemical Properties
O-Methyl Atovaquone has been assigned the CAS registry number 129700-41-0 and has distinctive physicochemical properties that differentiate it from Atovaquone. The methylation of the hydroxyl group typically reduces hydrogen bonding capability, which can affect solubility in aqueous media and potentially increase lipophilicity.
Table 2.1: Comparative Chemical Properties of Atovaquone and O-Methyl Atovaquone
Synthesis Methods
Approach | Key Reagents | Potential Advantages | Challenges |
---|---|---|---|
Direct methylation of Atovaquone | Methyl iodide, base | Straightforward, fewer steps | Selectivity, purification |
Incorporation during Atovaquone synthesis | Various, depends on route | Process integration | Reaction control |
As part of prodrug development | Various alkylating agents | Targeted modification | Scale-up considerations |
Biological Activity and Mechanisms of Action
Comparison with Atovaquone's Mechanism
Atovaquone exerts its antiparasitic effects by targeting the cytochrome bc1 complex (Complex III) in the electron transport chain of susceptible organisms, including Plasmodium species and Pneumocystis jirovecii . This mechanism disrupts mitochondrial electron transport, hindering energy production in parasites.
Table 5.1: Potential Differences in Biological Activity Between Atovaquone and O-Methyl Atovaquone
Analytical Methods and Characterization
Spectroscopic Properties
As a naphthoquinone derivative, O-Methyl Atovaquone would be expected to exhibit distinctive spectroscopic properties. The UV-Visible spectrum would likely show absorption patterns characteristic of the naphthoquinone chromophore, potentially with shifts compared to Atovaquone due to the methoxy substitution affecting the electron distribution in the molecule.
Table 6.1: Anticipated Spectroscopic Characteristics of O-Methyl Atovaquone
Analytical Technique | Expected Features | Significance |
---|---|---|
UV-Visible Spectroscopy | Absorption bands characteristic of naphthoquinones | Identification, purity assessment |
IR Spectroscopy | C-O-CH₃ stretching vibrations | Confirmation of methoxy group |
NMR Spectroscopy | Methoxy proton signals (~3.7-4.0 ppm) | Structural confirmation |
Mass Spectrometry | Molecular ion at m/z ~380-381 | Molecular weight confirmation |
Research Developments and Future Directions
Future Research Opportunities
Several promising research directions for O-Methyl Atovaquone include:
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Comprehensive characterization of its physicochemical properties and biological activities
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Evaluation of its potential as a prodrug of Atovaquone
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Investigation of its efficacy against Atovaquone-resistant parasites
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Development of improved synthetic routes for its preparation
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Exploration of its potential applications beyond antiparasitic therapy
Table 7.1: Research Opportunities for O-Methyl Atovaquone
Research Area | Potential Focus | Significance |
---|---|---|
Medicinal Chemistry | Structure-activity relationships | Understanding the impact of O-methylation |
Pharmaceutical Development | Formulation and delivery systems | Improving bioavailability |
Parasitology | Activity against resistant strains | Overcoming treatment limitations |
Synthetic Chemistry | Efficient, selective synthesis | Enabling larger-scale production |
Analytical Chemistry | Impurity profiling methods | Enhancing quality control |
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